molecular formula C11H12O2S2 B14575169 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene CAS No. 61442-00-0

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene

Cat. No.: B14575169
CAS No.: 61442-00-0
M. Wt: 240.3 g/mol
InChI Key: FAVDKWYUDIWVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene is an organic compound that features a benzene ring substituted with a methyl group and a sulfanyl group linked to an ethenesulfonyl-ethenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a series of transformations to introduce the ethenesulfonyl-ethenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene involves its interaction with molecular targets through its functional groups. The ethenesulfonyl group can participate in nucleophilic and electrophilic reactions, while the sulfanyl group can undergo oxidation and reduction. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene include:

Properties

CAS No.

61442-00-0

Molecular Formula

C11H12O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

1-(2-ethenylsulfonylethenylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C11H12O2S2/c1-3-15(12,13)9-8-14-11-6-4-10(2)5-7-11/h3-9H,1H2,2H3

InChI Key

FAVDKWYUDIWVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC=CS(=O)(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.